molecular formula C3H7NO3S B1322079 1,3,4-Oxathiazinane 3,3-dioxide CAS No. 863015-82-1

1,3,4-Oxathiazinane 3,3-dioxide

Cat. No.: B1322079
CAS No.: 863015-82-1
M. Wt: 137.16 g/mol
InChI Key: CFRCZLVPCCLZFG-UHFFFAOYSA-N
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Description

1,3,4-Oxathiazinane 3,3-dioxide is an organic compound with the molecular formula C3H7NO3S. It is characterized by a heterocyclic structure containing oxygen, nitrogen, and sulfur atoms.

Biochemical Analysis

Biochemical Properties

1,3,4-Oxathiazinane 3,3-dioxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with reactive oxygen species, leading to increased levels of these species in treated cells . This interaction suggests that this compound may influence oxidative stress pathways, which are crucial in various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to induce apoptosis in cancer cells, thereby inhibiting cell proliferation and migration . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antineoplastic properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been found to induce high levels of reactive oxygen species, which in turn lead to oxidative stress and apoptosis in cancer cells . This mechanism highlights the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it a viable candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antineoplastic activity without adverse effects. At higher doses, toxic effects have been observed, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and apoptosis. These interactions influence metabolic flux and metabolite levels, further contributing to the compound’s biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications, ensuring its effective interaction with cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,4-Oxathiazinane 3,3-dioxide can be synthesized through various methods. One common approach involves the reaction of sulfamoyl chloride with linear alkenyl alcohols, followed by cyclization. For instance, a solution of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide in a mixture of ethyl acetate and absolute ethanol is treated with acetic acid and hydrogen under pressure, using palladium hydroxide as a catalyst . Another method involves one-pot tandem sulfamoylation and aza-Michael cyclization reactions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Oxathiazinane 3,3-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3,4-Oxathiazinane 3,3-dioxide has a wide range of scientific research applications:

Properties

IUPAC Name

1,3,4-oxathiazinane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c5-8(6)3-7-2-1-4-8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRCZLVPCCLZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCS(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 2
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 3
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 4
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 5
1,3,4-Oxathiazinane 3,3-dioxide
Reactant of Route 6
1,3,4-Oxathiazinane 3,3-dioxide

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